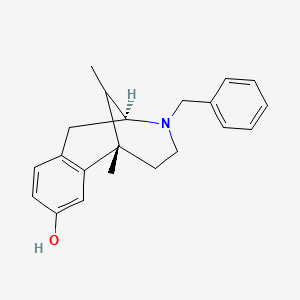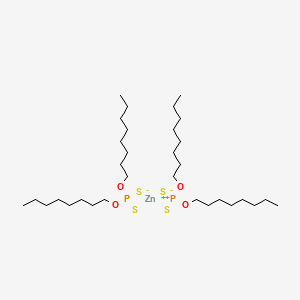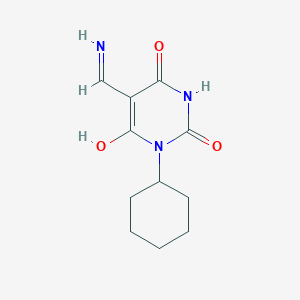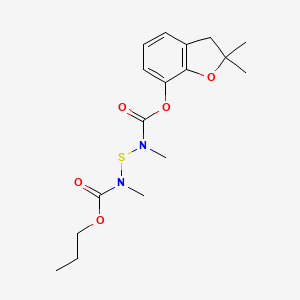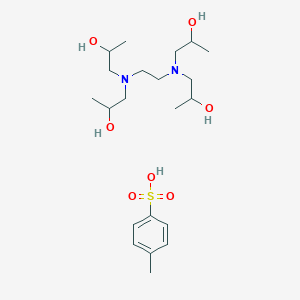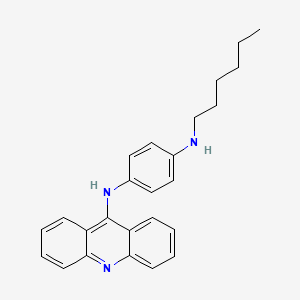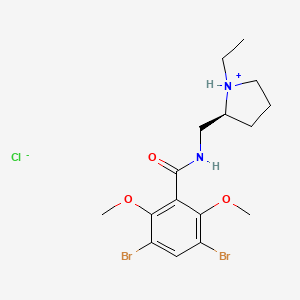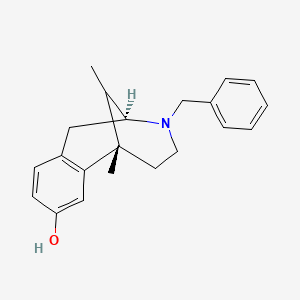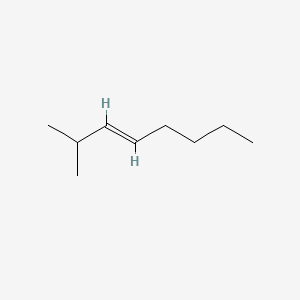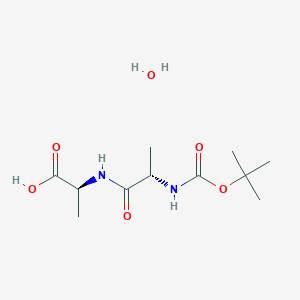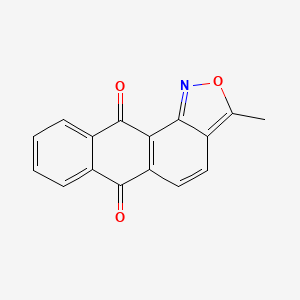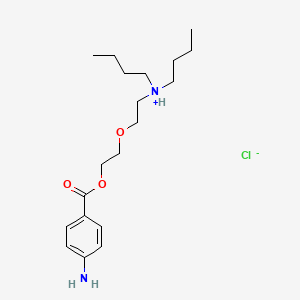
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dibutylamino group, an ethoxy group, and a p-aminobenzoate moiety, making it a versatile molecule with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride typically involves the reaction of p-aminobenzoic acid with 2-(2-(dibutylamino)ethoxy)ethanol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods optimize reaction time and conditions to achieve high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the compound .
Aplicaciones Científicas De Investigación
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a local anesthetic and in drug delivery systems.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to block nerve impulses by reducing the permeability of neuronal membranes to sodium ions, which is a common mechanism for local anesthetics . This action is mediated through its binding to sodium channels, thereby inhibiting the propagation of nerve signals.
Comparación Con Compuestos Similares
Similar Compounds
Benzocaine (ethyl p-aminobenzoate): A well-known local anesthetic with a similar structure but different substituents.
Procaine (diethylaminoethyl p-aminobenzoate): Another local anesthetic with a similar mechanism of action but different chemical structure.
2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with similar functional groups but different applications
Uniqueness
2-(2-(Dibutylamino)ethoxy)ethyl p-aminobenzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
78329-77-8 |
|---|---|
Fórmula molecular |
C19H33ClN2O3 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dibutylazanium;chloride |
InChI |
InChI=1S/C19H32N2O3.ClH/c1-3-5-11-21(12-6-4-2)13-14-23-15-16-24-19(22)17-7-9-18(20)10-8-17;/h7-10H,3-6,11-16,20H2,1-2H3;1H |
Clave InChI |
MJJMLLPNPKXZEY-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)CCOCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
